H-D-Glu(pNA)-OH

Beschreibung

Overview of p-Nitroanilide (pNA) Chromogenic Substrates in Biochemical Research

Chromogenic substrates are synthetic molecules designed to produce a colored product upon enzymatic action. diapharma.com Substrates utilizing p-nitroanilide (pNA) are a prominent category of these tools, widely employed in enzymology and clinical diagnostics. slideshare.netbiosynth.com These synthetic peptides mimic the natural substrate of a target enzyme but are linked to a pNA molecule at the cleavage site. diapharma.com The core structure consists of an amino acid or a specific peptide sequence attached to the amino group of pNA via an amide bond. biosynth.com

This bond is stable under normal conditions, rendering the substrate molecule colorless. However, in the presence of a specific enzyme that recognizes the peptide sequence, the amide bond is hydrolyzed. This enzymatic cleavage releases the p-nitroaniline group, which, in its free form, imparts a distinct yellow color to the solution. slideshare.net The intensity of this color is directly proportional to the amount of pNA released and, consequently, to the activity of the enzyme. assaygenie.com This property allows for the quantitative measurement of enzyme activity through spectrophotometry. assaygenie.comsigmaaldrich.com Due to their specificity and sensitivity, pNA-based substrates are invaluable for studying enzyme kinetics, screening for enzyme inhibitors, and as diagnostic reagents. sigmaaldrich.comontosight.ai

Historical Context and Development of H-D-Glu(pNA)-OH Analogs

The use of synthetic substrates in hemostasis research began in the early 1970s, offering an alternative to traditional coagulation assays. slideshare.net One of the earliest chromogenic substrates for serine proteases was Nα-Benzoyl-DL-arginine 4-nitroanilide hydrochloride (BAPNA), though it had limited selectivity. slideshare.netacs.org This pioneering work led to the synthesis of hundreds of pNA-based peptides to achieve greater specificity and reactivity for various enzymes. slideshare.net

The development of these substrates involves designing peptide sequences that are selectively recognized by the target enzyme, thereby ensuring that the color change is a direct result of the specific enzyme's activity. diapharma.com For instance, substrates like H-D-Val-Leu-Lys-pNA were developed for plasmin, while others were tailored for thrombin, Factor Xa, and elastase. sigmaaldrich.comtandfonline.com

The synthesis of glutamic acid-pNA analogs, such as this compound and its L-isomer, provided tools for studying enzymes like γ-glutamyl transpeptidase (GGT). biosynth.comtandfonline.com GGT is an enzyme that plays a role in glutathione (B108866) metabolism. acs.org Research has shown that GGT can cleave the gamma-glutamyl bond in L-glutamic acid γ-p-nitroanilide (L-GpNA), releasing pNA. tandfonline.com Studies on bacterial GGTs have revealed varied substrate specificity; for example, some bacterial GGTs show low stereospecificity for the γ-glutamyl substrate but are highly specific for L-amino acid acceptors, not D-amino acids. acs.orgbiorxiv.org The D-isomer, this compound, is particularly useful because it can serve as a substrate for hydrolysis but is often unable to act as an acceptor in the transpeptidation reaction, allowing for the specific study of the hydrolysis activity of enzymes like GGT. tandfonline.com

Fundamental Principle of Spectrophotometric Detection via p-Nitroaniline Release

The utility of this compound and other pNA-based substrates lies in the simple and robust method of detection. The enzymatic assay is based on the colorimetric measurement of the released p-nitroaniline (pNA). ontosight.ai

The process follows a clear sequence:

Enzymatic Cleavage: An enzyme, such as γ-glutamyl transpeptidase, recognizes the D-glutamic acid portion of the this compound molecule as its substrate. It catalyzes the hydrolysis of the amide bond linking the glutamic acid to the pNA group. tandfonline.comfrontiersin.org

Chromophore Release: This cleavage liberates free p-nitroaniline (pNA). While the substrate this compound is colorless, the product pNA has a distinct yellow color in solution. slideshare.netassaygenie.com

Spectrophotometric Quantification: The released pNA exhibits a strong absorbance of light at a specific wavelength. Measurements are commonly performed at 405 nm or 410 nm. assaygenie.comsigmaaldrich.comsigmaaldrich.com At 410 nm, p-nitroaniline has a molar extinction coefficient (ε) of 8,800 M⁻¹cm⁻¹. sigmaaldrich.comsigmaaldrich.com The rate of increase in absorbance at this wavelength is directly proportional to the rate of pNA formation, which in turn reflects the catalytic activity of the enzyme being assayed. assaygenie.com

This direct relationship allows researchers to continuously monitor the enzymatic reaction in real-time and accurately calculate enzyme activity. sigmaaldrich.com

Data Tables

Table 1: Physicochemical Properties of this compound and its Chromogenic Product This table details the key properties of the substrate and the resulting chromophore.

| Property | This compound | p-Nitroaniline |

| Synonym | D-Glutamic acid γ-p-nitroanilide | 4-Nitroaniline |

| CAS Number | 60133-17-7 biosynth.com | 100-01-6 |

| Molecular Formula | C₁₁H₁₃N₃O₅ biosynth.com | C₆H₆N₂O₂ |

| Molecular Weight | 267.24 g/mol | 138.12 g/mol |

| Appearance | White to off-white solid | Yellow solid |

| Key Function | Chromogenic Substrate | Chromophore |

| Absorbance Max (λmax) | ~315 nm sigmaaldrich.com | 380 nm (measurement at 405-410 nm is standard) sigmaaldrich.com |

Table 2: Examples of p-Nitroanilide (pNA) Based Chromogenic Substrates This table provides examples of various peptide-pNA substrates and the enzymes they are designed to detect, showcasing the versatility of this technology.

| Substrate Name | Abbreviation/Code | Target Enzyme(s) |

| H-D-Val-Leu-Lys-pNA | S-2251 | Plasmin tandfonline.com |

| H-D-Phe-Pip-Arg-pNA | S-2238 | Thrombin medchemexpress.com |

| Bz-Ile-Glu-Gly-Arg-pNA | S-2222 | Factor Xa diapharma.com |

| MeOSuc-Ala-Ala-Pro-Val-pNA | Human Leukocyte Elastase sigmaaldrich.com | |

| pyroGlu-Pro-Arg-pNA | S-2366 | Activated Protein C diapharma.com |

| H-Gly-Pro-pNA | X-prolyl dipeptidyl aminopeptidase (B13392206) figshare.com | |

| Z-Phe-Leu-Glu-pNA | Glutamyl Endopeptidases medchemexpress.com | |

| L-Leucine-4-nitroaniline | Leucine Aminopeptidase assaygenie.comontosight.ai | |

| H-Gly-Glu-pNA | Trypsin, Urokinase (uPA) medchemexpress.commedchemexpress.com |

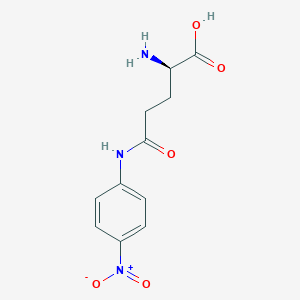

Structure

2D Structure

3D Structure

Eigenschaften

IUPAC Name |

(2R)-2-amino-5-(4-nitroanilino)-5-oxopentanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13N3O5/c12-9(11(16)17)5-6-10(15)13-7-1-3-8(4-2-7)14(18)19/h1-4,9H,5-6,12H2,(H,13,15)(H,16,17)/t9-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WMZTYIRRBCGARG-SECBINFHSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1NC(=O)CCC(C(=O)O)N)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC(=CC=C1NC(=O)CC[C@H](C(=O)O)N)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13N3O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

267.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Chemical Modifications of H D Glu Pna Oh and Analogs

Solid-Phase Peptide Synthesis (SPPS) Strategies for H-D-Glu(pNA)-OH Construction

Solid-phase peptide synthesis (SPPS) is a widely used method for preparing peptides, but the direct incorporation of p-nitroaniline at the C-terminus is inefficient. osti.gov To address this, several innovative strategies have been devised.

Challenges in p-Nitroaniline Incorporation during Synthesis

The primary obstacle in the synthesis of peptide-pNA conjugates is the poor nucleophilicity of the pNA amino group, which is deactivated by the electron-withdrawing nitro group. osti.gov This makes the formation of an amide bond between the C-terminal amino acid and pNA difficult using conventional coupling reagents. nih.govnih.gov Furthermore, the poor solubility of p-nitroanilide intermediates can also hinder the synthetic process. nih.gov Traditional coupling methods in solution-phase, such as those using dicyclohexylcarbodiimide (B1669883) (DCC), azide, or active esters, have proven to be ineffective. nih.gov

Application of Modified Linkers and Protecting Group Strategies

To circumvent the challenges of direct pNA coupling, researchers have developed modified linkers and specialized protecting group strategies. One approach involves the use of an aryl hydrazine (B178648) linker. In this method, the peptide is assembled on the hydrazine resin, which is then mildly oxidized to form a highly reactive acyl diazene (B1210634). This intermediate readily reacts with weak nucleophiles like p-nitroaniline. osti.govresearchgate.netacs.org This strategy is compatible with both Fmoc/t-Bu and Boc/Bz SPPS chemistries. osti.gov

Another strategy employs a backbone amide linker (BAL) to attach an α-carboxylic group protected amino acid to a polystyrene resin through its α-amino group. Following standard Fmoc-SPPS, the carboxyl group is deprotected, activated, and then coupled with the desired amino acid p-nitroanilide. osti.gov However, this method carries a risk of epimerization at the penultimate residue. osti.gov

The use of p-nitrobenzyl protecting groups for the side chains of amino acids has also been explored in the context of Fmoc-based SPPS. google.com This strategy offers an orthogonal protection scheme, where the N-terminal α-amino group is protected by the base-labile Fmoc group, and the reactive side chains are masked with acid-labile groups. google.com

A different tactic involves synthesizing peptide-p-aminoanilides (pAAs) first, which are then oxidized to the corresponding peptide-pNAs. researchgate.net This can be achieved by derivatizing a tritylchloride resin with 1,4-phenylenediamine, followed by standard Fmoc peptide synthesis. The resulting pAA is then oxidized using a reagent like Oxone®. researchgate.net However, this oxidation step is not suitable for peptides containing amino acids sensitive to oxidative conditions. osti.gov

The table below summarizes various linker and protecting group strategies used in the SPPS of peptide p-nitroanilides.

| Strategy | Description | Advantages | Disadvantages |

| Aryl Hydrazine Linker | Peptide is assembled on a hydrazine resin, followed by oxidation to an acyl diazene that reacts with pNA. osti.govresearchgate.netacs.org | Efficient reaction with weak nucleophiles; compatible with Fmoc and Boc chemistries. osti.gov | Requires a specific type of linker. |

| Backbone Amide Linker (BAL) | An amino acid is attached to the resin via its α-amino group, and pNA is coupled after chain elongation. osti.gov | Allows for the synthesis of unprotected peptide p-nitroanilides. springernature.com | Risk of epimerization at the penultimate residue. osti.gov |

| p-Nitrobenzyl Side-Chain Protection | Utilizes p-nitrobenzyl groups to protect reactive amino acid side chains in Fmoc-SPPS. google.com | Provides an orthogonal protecting group strategy compatible with Fmoc chemistry. google.com | Requires specific deprotection conditions. |

| Post-synthesis Oxidation of p-Aminoanilides | A peptide-p-aminoanilide is synthesized on a solid support and then oxidized to the p-nitroanilide. researchgate.net | A relatively simple and inexpensive procedure. researchgate.net | Not compatible with oxidation-sensitive amino acids. osti.gov |

Utilization of 5-Amino-2-nitrobenzoic Acid as a pNA Analog in Peptide Synthesis

To overcome the low reactivity of p-nitroaniline, 5-amino-2-nitrobenzoic acid (Anb5,2) has been successfully employed as a pNA analog. nih.govnih.gov This compound can be introduced onto a resin, such as a p-methylbenzhydrylamine resin or a Wang resin, without the need to protect its amino group. nih.govnih.gov The coupling of Anb5,2 to the resin can be achieved using the TBTU method in the presence of p-dimethylaminopyridine (DMAP). nih.gov

Subsequent coupling of an Nα-protected amino acid to the Anb5,2-resin can be challenging with common coupling methods, but the use of phosphoryl chloride has been shown to be relatively successful. nih.gov Peptides synthesized with Anb5,2 exhibit similar spectroscopic characteristics to their pNA counterparts after enzymatic hydrolysis. nih.gov A significant advantage of using Anb5,2 is the improved aqueous solubility of the resulting free-carboxyl analogs compared to the corresponding amide analogs. nih.gov

Solution-Phase Synthetic Approaches for this compound and Related Compounds

While SPPS is dominant, solution-phase synthesis still plays a role, particularly for shorter peptides or when specific modifications are required. abclonal.co.krslideshare.net However, direct acylation of p-nitroaniline in solution using common coupling methods like DCC, HOBt activated esters, acyl chlorides, and mixed anhydrides often results in unsatisfactory yields. nih.gov

To improve yields, methods have been developed to enhance the acylation process. One such method involves the use of phosphorus trichloride, which proceeds through a phospho-azo mechanism. nih.gov However, this approach is limited to amino acids protected with acid-resistant groups like Cbz and Pht. nih.gov Another strategy involves using p-(Boc-amino)aniline as a starting material instead of p-nitroaniline. After amidation, the Boc group is selectively removed, and the free amino group is oxidized to a nitro group. nih.gov

A more recent and efficient method for synthesizing aminoacyl p-nitroanilides is through a selenocarboxylate/azide amidation reaction. nih.gov This approach offers high yields, short reaction times, and mild reaction conditions. Importantly, it is compatible with common protecting groups used in peptide chemistry, such as Fmoc, Boc, Cbz, and Trt. nih.gov

Chemoenzymatic Synthesis of this compound Conjugates

Chemoenzymatic methods combine the selectivity of enzymes with the versatility of chemical synthesis. Industrial serine proteases, such as Alcalase, have been used under near-anhydrous conditions to catalyze the synthesis of C-terminal arylamides of N-Cbz-protected amino acids and peptides. researchgate.net This method can produce the desired conjugates in high chemical and enantiomeric purity, with yields ranging from 50% to 95%. researchgate.net

β-peptidyl aminopeptidases, such as BapA and DmpA, have also been investigated for their ability to catalyze the oligomerization of β-amino acids and the synthesis of mixed peptides with N-terminal β-amino acid residues using β-amino acid p-nitroanilides as substrates. ethz.ch These enzymes can couple various β-amino acid residues to the free N-termini of other amino acids and peptides. ethz.ch

Design and Preparation of this compound Analogs for Enhanced Properties

The design and synthesis of analogs of this compound are driven by the need to create substrates with improved characteristics, such as enhanced solubility, selectivity, or altered enzymatic susceptibility. For instance, the replacement of the pNA moiety with 5-amino-2-nitrobenzoic acid not only facilitates synthesis but also improves the water solubility of the final product. nih.gov

Researchers have also synthesized tripeptides with non-coded amino acids to investigate their potential as serine protease inhibitors. tandfonline.com By incorporating unnatural amino acids, it is possible to limit conformational flexibility, enhance enzymatic stability, and improve the pharmacodynamic properties of the peptides. tandfonline.com

The table below provides examples of this compound analogs and the rationale behind their design.

| Analog Type | Modification | Purpose |

| Free-carboxyl analogs | Replacement of pNA with 5-amino-2-nitrobenzoic acid. nih.gov | Improved aqueous solubility. nih.gov |

| Peptides with non-coded amino acids | Incorporation of unnatural amino acids in the peptide sequence. tandfonline.com | Enhanced enzymatic stability and improved pharmacodynamics. tandfonline.com |

| β-Peptide conjugates | Use of β-amino acid p-nitroanilides as substrates for enzymatic synthesis. ethz.ch | Creation of peptides with altered backbone structures and proteolytic stability. ethz.ch |

Modifications Affecting Aqueous Solubility for Assay Optimization

A significant challenge in the use of p-nitroanilide-based substrates for in vitro assays is their often limited solubility in aqueous buffers. frontiersin.orgdiapharma.com this compound and its peptidic analogs are frequently soluble in organic solvents like DMSO, chloroform, and acetone, but their poor water solubility can complicate assay design and limit the achievable substrate concentration. diapharma.comchemicalbook.com To address this, several chemical modification strategies have been developed.

One effective strategy is the substitution of the p-nitroaniline (pNA) moiety with a more hydrophilic analog. Researchers have successfully used 5-amino-2-nitrobenzoic acid (Anb5,2) in place of pNA during solid-phase synthesis. researchgate.netnih.gov This modification introduces a free carboxyl group, creating an analog with significantly improved aqueous solubility compared to the corresponding amide versions. researchgate.netnih.gov This approach facilitates the preparation of chromogenic substrates that are more amenable to aqueous assay systems. researchgate.net

The table below summarizes key modifications aimed at improving the aqueous solubility of p-nitroanilide-based substrates.

| Modification Strategy | Example | Effect on Solubility | Reference(s) |

| pNA Analog Substitution | Replacing p-nitroaniline with 5-amino-2-nitrobenzoic acid (Anb5,2) | Introduces a free carboxyl group, enhancing aqueous solubility. | researchgate.net, nih.gov |

| N-Terminal Modification | Addition of an N-terminal pyroglutamate (B8496135) (Glp) residue | Improves solubility in aqueous-organic solvent mixtures. | frontiersin.org |

| Charged Residue Conjugation | Attaching lysine (B10760008) residues to the peptide backbone | Increases overall hydrophilicity and discourages aggregation. | acs.org |

| Solvent System Optimization | Dissolving the substrate in DMSO before dilution in aqueous buffer | A common workaround for substrates with low intrinsic water solubility. | diapharma.com |

Introduction of Non-Canonical Amino Acids into Related Substrate Sequences

The incorporation of non-canonical amino acids into protease substrates is a powerful tool for studying enzyme specificity, kinetics, and for developing highly selective or inhibitor-resistant probes. mdpi.comresearchgate.netnih.gov These amino acids can have altered backbones, such as β- or γ-amino acids, or inverted stereochemistry, like the D-amino acid in this compound itself. mdpi.comresearchgate.net

A notable example is the enzymatic synthesis of peptides containing β-amino acids linked to a p-nitroanilide group. Studies have utilized β-peptidyl aminopeptidases for the reverse reaction, catalyzing the oligomerization of various β-homoamino acid p-nitroanilides. ethz.ch This demonstrates the feasibility of creating novel chromogenic substrates based on non-canonical building blocks. The enzymes were shown to couple various β-amino acid derivatives, allowing for the synthesis of unique peptide sequences. ethz.ch

The research in this area has successfully employed a range of β-amino acid p-nitroanilide derivatives as substrates for enzyme-catalyzed coupling reactions. These non-canonical building blocks serve as activated substrates for the synthesis of β-peptides and mixed α/β-peptides. ethz.ch

The following table presents examples of non-canonical β-amino acid p-nitroanilides used in such synthetic studies.

| Non-Canonical Substrate | Abbreviation | Chirality | Reference(s) |

| H-β-homoglycine-pNA | H-βhGly-pNA | Achiral | ethz.ch |

| H-β³-homoalanine-pNA | H-β³hAla-pNA | (S) and (R) | ethz.ch |

| H-β³-homophenylalanine-pNA | H-β³hPhe-pNA | (S) and (R) | ethz.ch |

| H-β³-homoleucine-pNA | H-β³hLeu-pNA | (S) | ethz.ch |

The use of these non-canonical amino acids allows for the fine-tuning of substrate properties. For instance, peptides containing these residues can exhibit increased resistance to degradation by common proteases, making them valuable tools for creating more stable enzyme inhibitors or probes for specificity profiling. mdpi.comresearchgate.netbiosynth.com

Enzymatic Hydrolysis Mechanisms and Kinetic Characterization of H D Glu Pna Oh

General Mechanism of Peptide Bond Cleavage by Proteolytic Enzymes on pNA Substrates

Proteolytic enzymes, or proteases, catalyze the cleavage of peptide bonds in proteins and peptides. When acting on synthetic substrates like H-D-Glu(pNA)-OH, the fundamental mechanism involves the hydrolysis of the amide bond linking the amino acid to the p-nitroaniline group. This reaction is typically monitored spectrophotometrically, as the cleavage releases p-nitroaniline, a chromogen with a distinct yellow color that absorbs light at a wavelength of 405 nm. nhsjs.comresearchgate.net The intensity of the color produced is directly proportional to the amount of p-nitroaniline released and, therefore, to the enzyme's activity. researchgate.net

Identification and Characterization of Enzymes Hydrolyzing this compound

The hydrolysis of this compound is not widespread across all protease families due to the presence of the D-isomer of glutamic acid, which is not a typical substrate for many proteases that exhibit high stereospecificity for L-amino acids. However, specific enzymes have been identified that can efficiently catalyze this reaction.

Gamma-Glutamyl Transpeptidase Activity Towards H-Glu(pNA)-OH Derivatives

The primary enzyme known to hydrolyze γ-glutamyl-p-nitroanilides, including the D-isomer, is gamma-glutamyl transpeptidase (GGT; EC 2.3.2.2). mit.edu GGT is a membrane-bound enzyme crucial for glutathione (B108866) metabolism. nih.gov It catalyzes the transfer of a γ-glutamyl moiety from a donor to an acceptor, which can be an amino acid, a peptide, or water (hydrolysis). nih.govfrontiersin.org

Notably, while GGT can utilize L-γ-glutamyl-p-nitroanilide for both hydrolysis and transpeptidation reactions, the D-isomer, this compound, serves almost exclusively as a substrate for the hydrolysis reaction. nih.govtandfonline.com This is because D-amino acids are not effective acceptors in the transpeptidation process catalyzed by GGT. tandfonline.com This property makes this compound a specific tool for isolating and studying the hydrolytic activity of GGT. Studies have shown that GGT from various sources, including human, rat, and bacteria, can hydrolyze this compound. nih.govnih.govgenecards.org

Evaluation with Other Protease Families: Serine Proteases and Peptidases

While GGT is the most prominent enzyme acting on this compound, other proteases may exhibit activity towards this substrate, although often to a lesser extent. Serine proteases are a broad family of enzymes that utilize a serine residue in their active site for catalysis. nhsjs.com Some serine proteases have been shown to hydrolyze p-nitroanilide substrates linked to various amino acids, including those with D-stereochemistry. nih.gov However, the specificity can be highly variable. For instance, trypsin, a well-known serine protease, shows high specificity for lysine (B10760008) and arginine residues and its activity on a D-glutamyl substrate would be expected to be low. acs.org Some plant-derived serine proteases, like one from honeydew melon, have been shown to not hydrolyze substrates with charged residues at the cleavage site, suggesting they would be inactive on this compound. nih.gov

Peptidases, enzymes that cleave peptide bonds, particularly at the ends of polypeptide chains (exopeptidases), can also show activity towards D-amino acid substrates. For example, certain microbial peptidases have been identified that can cleave bonds involving D-glutamic acid. nih.govfrontiersin.org A novel aspartyl aminopeptidase (B13392206) from chicken has shown a high preference for glutamyl residues over aspartyl residues, indicating potential for activity on related substrates. nih.gov

Potential for Enzyme Activity in Microbial Systems

Microorganisms are a rich source of diverse enzymes, including proteases with broad substrate specificities. Several microbial enzymes have been identified that can hydrolyze p-nitroanilide substrates. researchgate.net For example, Bacillus subtilis produces two isozymes of GGT that can utilize both D- and L-γ-glutamyl-p-nitroanilide as substrates. researchgate.net Furthermore, a γ-D-glutamyl-L-diamino acid endopeptidase has been characterized from cyanobacteria, highlighting the existence of microbial enzymes specifically targeting D-glutamyl linkages. nih.gov Fungi are also known to produce a variety of extracellular peptidases, including carboxypeptidases and aminopeptidases, that can act on glutamyl-containing substrates. cdnsciencepub.com The vast metabolic diversity in the microbial world suggests a high potential for discovering novel enzymes capable of hydrolyzing this compound.

Steady-State Kinetic Analysis of this compound Hydrolysis

The kinetics of this compound hydrolysis are typically analyzed using the Michaelis-Menten model, which describes the relationship between the initial reaction velocity (V₀), the substrate concentration ([S]), the maximum reaction velocity (Vmax), and the Michaelis constant (Km).

Determination of Michaelis-Menten Parameters (Km, Vmax)

The Michaelis-Menten parameters, Km and Vmax, are crucial for characterizing the efficiency of an enzyme with a given substrate. Km represents the substrate concentration at which the reaction rate is half of Vmax and is an indicator of the enzyme's affinity for the substrate; a lower Km suggests a higher affinity. Vmax is the maximum rate of the reaction when the enzyme is saturated with the substrate.

For the hydrolysis of this compound, these parameters are determined by measuring the initial rate of p-nitroaniline release at various substrate concentrations and fitting the data to the Michaelis-Menten equation. Several studies have reported kinetic parameters for the hydrolysis of D-γ-glutamyl-p-nitroanilide by GGT from different sources.

| Enzyme Source | Km (mM) | Vmax | Notes |

| Human GGT1 | 1.3 | - | For D-gamma-glutamyl-p-nitroanalide. genecards.org |

| Human GGT | 0.160 | - | For D-GpNA. nih.gov |

| Rat Kidney GGT | - | - | Vmax for transpeptidation is significantly higher than for hydrolysis. nih.gov |

| Bacillus pumilus GGT | 0.045 | 0.34 mM/min | For γ-glutamyl-p-nitroanilide hydrochloride. researchgate.net |

| Helicobacter pylori GGT | 6.73 µM | 299.6 mUnits/mg | For GpNA (isoform rHBGGT). mit.edu |

| Helicobacter pylori GGT | 12.3 µM | 145.6 mUnits/mg | For GpNA (isoform rHSGGT1). mit.edu |

This table presents a selection of reported kinetic values. Direct comparison should be made with caution due to variations in experimental conditions such as pH, temperature, and buffer composition.

The data indicates that GGT exhibits a relatively high affinity (low Km values, often in the micromolar to low millimolar range) for this compound. The Vmax values, when reported, demonstrate the catalytic turnover rate under specific conditions. It is important to note that kinetic parameters can be influenced by factors such as pH, temperature, and the presence of inhibitors or activators.

Calculation of Catalytic Efficiency (kcat/Km)

The determination of kcat/Km for the enzymatic hydrolysis of this compound involves measuring the initial reaction rates at various substrate concentrations. From these data, the Michaelis-Menten parameters, Km and Vmax, can be determined using graphical methods like the Lineweaver-Burk plot or non-linear regression analysis. libretexts.org The kcat value is then calculated from Vmax and the total enzyme concentration [E] used in the assay (kcat = Vmax / [E]). researchgate.net

The following table illustrates hypothetical kinetic data for the hydrolysis of this compound by two different enzymes to demonstrate how catalytic efficiency is calculated and interpreted.

| Enzyme | Km (mM) | kcat (s⁻¹) | kcat/Km (M⁻¹s⁻¹) |

| Enzyme A | 0.5 | 100 | 2.0 x 10⁵ |

| Enzyme B | 1.2 | 80 | 6.7 x 10⁴ |

Table 1: Hypothetical Kinetic Parameters for this compound Hydrolysis. In this hypothetical scenario, Enzyme A exhibits a higher catalytic efficiency for this compound compared to Enzyme B, primarily due to its lower Km value, which indicates a stronger affinity for the substrate.

pH-Dependence of this compound Enzymatic Hydrolysis

The pH of the reaction medium significantly influences the rate of enzyme-catalyzed reactions. Each enzyme has an optimal pH at which it exhibits maximum activity. libretexts.org This pH optimum is a result of the ionization states of the amino acid residues in the enzyme's active site and of the substrate itself. libretexts.org For the enzymatic hydrolysis of this compound, the pH profile would likely be a bell-shaped curve, with the activity decreasing as the pH deviates from the optimum.

The ionization of key catalytic residues is crucial for both substrate binding and the catalytic mechanism. For many proteases that would hydrolyze a p-nitroanilide substrate, a catalytic dyad or triad (B1167595) involving residues like histidine and serine is common. mdpi.com The pKa values of these residues dictate the pH range over which the enzyme is active. For example, in serine proteases, a histidine residue often acts as a general base, and its effectiveness is dependent on it being in a deprotonated state. mdpi.com

While the specific optimal pH for the hydrolysis of this compound is not explicitly stated in the provided results, many proteases that act on similar substrates have optimal pH values in the neutral to slightly alkaline range (pH 7-9). researchgate.netmdpi.com For instance, the optimal pH for thrombin with certain chromogenic substrates is above 8.4, while for other related enzymes, it is around 8.0. mdpi.com The activity of β-glucosidase, another enzyme that can hydrolyze glycosidic bonds, is also pH-dependent, with the optimal pH varying depending on the source of the enzyme. researchgate.net

The following table provides a hypothetical pH profile for an enzyme hydrolyzing this compound.

| pH | Relative Activity (%) |

| 5.0 | 25 |

| 6.0 | 60 |

| 7.0 | 95 |

| 7.5 | 100 |

| 8.0 | 90 |

| 9.0 | 50 |

| 10.0 | 15 |

Table 2: Hypothetical pH Profile for this compound Hydrolysis. This table illustrates a typical pH-activity profile, with the maximum activity observed at pH 7.5.

Thermal Stability of Enzymatic Systems Utilizing this compound

The thermal stability of an enzyme is a critical parameter, especially for industrial applications. digzyme.com Enzyme activity generally increases with temperature up to an optimal point, beyond which the enzyme begins to denature and lose its activity. savemyexams.comlibretexts.org Denaturation involves the disruption of the enzyme's three-dimensional structure, including the active site, leading to a loss of function. libretexts.org

The thermal stability of an enzyme that hydrolyzes this compound can be assessed by measuring its activity after incubation at various temperatures for a specific period. A common metric is the half-life of the enzyme at a given temperature or the temperature at which it loses 50% of its activity (T₅₀ or Tₘ). digzyme.commdpi.com

For instance, studies on MT1-MMP showed that while kcat increased significantly with temperature, Km also increased, resulting in a more moderate increase in kcat/Km. nih.gov Enzymes from thermophilic organisms are particularly valued for their high thermal stability, which is often attributed to a higher number of charged residues and a more compact structure. plos.org

The following table presents hypothetical data on the thermal stability of an enzyme utilizing this compound.

| Temperature (°C) | Incubation Time (min) | Remaining Activity (%) |

| 40 | 60 | 98 |

| 50 | 60 | 85 |

| 60 | 60 | 50 |

| 70 | 60 | 15 |

| 80 | 60 | 2 |

Table 3: Hypothetical Thermal Stability Data for an Enzyme Hydrolyzing this compound. This table shows that the enzyme is relatively stable up to 50°C but loses significant activity at higher temperatures, with a T₅₀ of approximately 60°C after 60 minutes of incubation.

Applications of H D Glu Pna Oh in Enzymological Assay Development

Quantitative Spectrophotometric Assays for Enzyme Activity

Spectrophotometric assays utilizing H-D-Glu(pNA)-OH provide a straightforward and reliable method for quantifying enzyme activity. The intensity of the yellow color produced is directly proportional to the amount of p-nitroaniline released, which in turn corresponds to the level of enzyme activity. dcfinechemicals.com These assays can be performed in two primary modes: real-time kinetic monitoring and endpoint analysis.

Real-time kinetic monitoring involves the continuous measurement of absorbance over a defined period. rutgers.edu Immediately after adding the enzyme to a solution containing this compound and any necessary buffers or co-factors, the change in absorbance at 405 nm is recorded at regular intervals. sigmaaldrich.comrsc.org This method allows for the determination of the initial reaction velocity (V₀), which is the rate of the reaction during its initial, linear phase before substrate depletion or product inhibition becomes significant. plos.org The rate of p-nitroaniline production can be calculated using the Beer-Lambert law, which relates absorbance to concentration via the molar extinction coefficient of p-nitroaniline (ε ≈ 9,600-10,000 M⁻¹cm⁻¹). sigmaaldrich.comkoreascience.kr This approach is essential for detailed kinetic studies, including the determination of Michaelis-Menten constants (Km) and maximum velocity (Vmax). plos.org

Table 1: Typical Components for a Real-time Kinetic Assay

| Component | Example Concentration | Purpose |

|---|---|---|

| Buffer (e.g., Tris-HCl) | 50-100 mM, pH 7.5-8.5 | Maintain optimal pH for enzyme activity. rsc.orgkoreascience.kr |

| This compound | 0.2-1 mM | Chromogenic substrate. rsc.orgkoreascience.kr |

| Acceptor Substrate (e.g., Glycylglycine) | 20-100 mM | Required for transpeptidase activity measurement. rsc.org |

Endpoint assays measure the total amount of product formed after a fixed incubation period. researchgate.net In this protocol, the enzyme, substrate, and buffer are incubated together for a specific duration. The reaction is then terminated abruptly, often by adding a strong acid (e.g., trichloroacetic acid) or base, which denatures the enzyme and halts all catalytic activity. koreascience.krucl.ac.uk After stopping the reaction, the absorbance of the liberated p-nitroaniline is measured at 405 nm. diapharma.com This method is particularly useful when a large number of samples need to be processed simultaneously or when precise kinetic data is not required. It provides a single data point representing the total enzyme activity over the incubation time. researchgate.net For some substrates, adding a base in the final step can enhance the color of the pNA for stronger signal detection. biosynth.com

Table 2: General Steps for an Acid-Stopped Endpoint Assay

| Step | Procedure | Rationale |

|---|---|---|

| 1. Reaction Setup | Combine buffer, this compound, and other co-factors in a reaction tube. | Prepare the reaction environment. |

| 2. Initiation | Add the enzyme sample to the tube and mix. | Start the enzymatic reaction. |

| 3. Incubation | Incubate at a constant, optimal temperature for a predetermined time (e.g., 10-60 min). koreascience.kr | Allow the reaction to proceed for a fixed duration. |

| 4. Termination | Add a stopping reagent (e.g., 10% Trichloroacetic Acid). koreascience.kr | Denature the enzyme to halt the reaction. |

Real-time Kinetic Monitoring Methods

High-Throughput Screening (HTS) Formats for Enzyme Inhibitors and Activators

The simplicity and robustness of assays based on this compound make them highly suitable for high-throughput screening (HTS). biosynth.com HTS allows for the rapid testing of thousands of compounds to identify potential enzyme inhibitors or activators. criver.comlunenfeld.ca The assay is adapted to a multi-well plate format (e.g., 96- or 384-well plates), and automated liquid handling systems dispense the substrate, buffer, enzyme, and library compounds into the wells. upenn.edunih.gov The change in absorbance is read by a microplate spectrophotometer. biosynth.com

In a typical HTS campaign for inhibitors, a low absorbance reading indicates that the test compound has inhibited the enzyme's ability to cleave this compound. nih.gov Conversely, in a screen for activators, a higher absorbance reading would signal enhanced enzyme activity. This method has been instrumental in the discovery of new lead compounds for drug development and in probing the functions of enzymes in various biological pathways. nih.gov

Application in Enzyme Specificity Profiling Studies

Determining an enzyme's substrate specificity is crucial for understanding its biological role and for designing specific inhibitors. haemochrom.de this compound can be used as part of a broader panel of chromogenic substrates to profile the specificity of proteases and peptidases. nih.gov In these studies, an enzyme is tested against a library of substrates where the p-nitroanilide group is attached to different amino acids or short peptide sequences. tandfonline.commdpi.com The rate of hydrolysis for each substrate is measured, providing a "specificity profile" that reveals the enzyme's preferred amino acid residues at specific positions relative to the cleavage site. nih.gov For example, comparing the hydrolysis rate of this compound to that of H-D-Val-Leu-Lys-pNA or pyro-Glu-Gly-Arg-pNA can help differentiate the activity of various proteases within a sample. mdpi.comuac.gov.ua

Table 3: Hypothetical Enzyme Specificity Profile using pNA Substrates

| Substrate | Relative Hydrolysis Rate (%) | Implied Preference |

|---|---|---|

| H-D-Glu (pNA)-OH | 100 | High specificity for Glutamic Acid at the P1 position. |

| H-D-Ala -pNA | 15 | Low specificity for Alanine (B10760859). |

| H-D-Phe -pNA | 5 | Very low specificity for Phenylalanine. |

| H-D-Arg -pNA | 2 | Negligible specificity for Arginine. |

Utilization in Enzyme Purification and Characterization Methodologies

Assays employing this compound are indispensable during the purification of specific proteases. nih.gov As a crude protein extract is subjected to various chromatographic steps (e.g., size-exclusion, ion-exchange), fractions are collected and tested for enzymatic activity. nih.gov The activity assay quickly identifies which fractions contain the target enzyme, guiding the purification process and allowing for the calculation of purification fold and yield. mdpi.com

Once the enzyme is purified, this compound is used for its biochemical characterization. uac.gov.ua Key enzymatic parameters are determined by performing activity assays under varying conditions:

pH Optimum: Assays are run across a range of pH values to find the pH at which the enzyme is most active. koreascience.kr

Temperature Optimum: Activity is measured at different temperatures to determine the optimal reaction temperature. koreascience.kr

Kinetic Parameters: By measuring reaction rates at various substrate concentrations, the Michaelis constant (Km) and Vmax can be determined, providing insight into the enzyme's affinity for the substrate and its catalytic efficiency. diapharma.com

Integration of this compound in Research for Diagnostic Methodologies (In Vitro)

In the context of in-vitro diagnostic research, this compound and similar chromogenic substrates are fundamental in the development of assays for clinically relevant enzymes. dcfinechemicals.com this compound is a substrate for gamma-glutamyl transpeptidase (γ-GT), an enzyme present in serum whose activity levels are an important biomarker for certain diseases, particularly of the liver and biliary system. caymanchem.com

Research in this area focuses on optimizing assay conditions for use with complex biological samples like human serum. rsc.org This includes establishing reference ranges, ensuring the assay is specific for the target enzyme, and minimizing interference from other components in the sample. The development of such robust, quantitative assays using substrates like this compound is a critical step before a diagnostic test can be validated and implemented for clinical use. abcam.com

Table 4: Compound Names Mentioned in Article

| Compound Name | Abbreviation / Synonym |

|---|---|

| H-D-Glutamic acid γ-p-nitroanilide | This compound |

| p-nitroaniline | pNA |

| gamma-glutamyl transpeptidase | γ-GT, GGT |

| Tris(hydroxymethyl)aminomethane hydrochloride | Tris-HCl |

| Glycylglycine | Gly-Gly |

| Trichloroacetic acid | TCA |

| H-D-Valyl-L-leucyl-L-lysine p-nitroanilide | H-D-Val-Leu-Lys-pNA |

| Pyroglutamyl-glycyl-arginine p-nitroanilide | pyro-Glu-Gly-Arg-pNA |

| H-D-Alanine-p-nitroanilide | H-D-Ala-pNA |

| H-D-Phenylalanine-p-nitroanilide | H-D-Phe-pNA |

| H-D-Arginine-p-nitroanilide | H-D-Arg-pNA |

Structure Activity Relationships and Enzyme Substrate Recognition for H D Glu Pna Oh

Influence of D-Stereochemistry of Glutamic Acid on Enzyme Recognition and Specificity

The stereochemistry of amino acids is a critical determinant of enzyme-substrate recognition. The vast majority of natural proteins are composed of L-amino acids, and consequently, most proteases exhibit a high degree of specificity for substrates containing L-amino acid residues. nih.govrsc.org The introduction of a D-amino acid, such as in the synthetic substrate H-D-Glu(pNA)-OH, presents a significant challenge to the catalytic machinery of many enzymes.

Enzymes that typically process L-glutamic acid or related substrates often show substantially reduced or no activity towards the D-enantiomer. This is because the precise three-dimensional arrangement of the enzyme's active site, including the binding pockets (subsites) that accommodate the amino acid side chains of the substrate, is optimized for the L-configuration. nih.gov The altered spatial orientation of the D-glutamic acid's side chain, alpha-amino group, and carboxyl group in this compound can lead to steric hindrance and improper positioning within the active site, preventing the formation of the necessary enzyme-substrate complex for catalysis. nih.gov

However, some enzymes, known as D-amino acid transaminases or other D-stereospecific enzymes, are specifically adapted to recognize and process D-amino acids. ontosight.aimdpi.com For instance, D-glutaminase specifically catalyzes the hydrolysis of D-glutamine to D-glutamic acid and ammonia. ontosight.ai The activity of such enzymes towards this compound would depend on whether their active site can accommodate the p-nitroanilide group in addition to the D-glutamic acid residue.

Studies on D-aminopeptidases, which are D-stereospecific proteases, have shown that these enzymes can efficiently synthesize peptides from D-amino acids. nih.gov Computational studies, such as quantum mechanics/molecular mechanics simulations, have revealed that the energy barriers for both the acylation and aminolysis steps of the reaction are significantly higher for L-stereoisomers compared to D-substrates. nih.gov This difference in activation energy is attributed to specific interactions within the active site; for example, the interaction with a particular asparagine residue was found to be crucial for the stereospecificity of the polymerization reaction in one studied D-aminopeptidase. nih.gov

In the context of enzymes that are not D-stereospecific, the presence of a D-amino acid can act as an inhibitor. For example, in studies of the D-glutamate-adding enzyme from Escherichia coli, various analogues of D-glutamic acid were tested. While some were substrates, others showed no significant inhibition of the enzyme's primary function. nih.gov This highlights that the effect of a D-amino acid is highly specific to the particular enzyme and the context of the rest of the substrate molecule.

Role of the p-Nitroanilide Moiety as a Leaving Group and Chromophore

The p-nitroanilide (pNA) group attached to the carboxyl end of the glutamic acid in this compound serves a dual and crucial function in enzymatic assays: it acts as a leaving group and a chromophore. ontosight.aiontosight.aisigmaaldrich.com This dual role is fundamental to the design of many synthetic protease substrates. pentapharm.com

As a leaving group, the pNA is linked to the amino acid via an amide bond. biosynth.com When a proteolytic enzyme recognizes and cleaves this bond, the p-nitroaniline molecule is released. sigmaaldrich.commedchemexpress.com The efficiency of this cleavage is influenced by the nature of the amino acid(s) in the substrate and their interaction with the enzyme's active site.

The second, and equally important, role of the pNA moiety is that of a chromophore. biocompare.com The substrate, this compound, is typically colorless or has a very faint color. biosynth.com However, upon enzymatic cleavage and release, the free p-nitroaniline (pNA) product exhibits a distinct yellow color in solution. ontosight.aimedchemexpress.com This change in color is due to the electronic properties of the p-nitroaniline molecule, which absorbs light strongly at a specific wavelength, typically around 405-410 nm. sigmaaldrich.compentapharm.com

This chromogenic property allows for the continuous and quantitative monitoring of enzyme activity using a spectrophotometer. ontosight.aipentapharm.com The rate of the increase in absorbance at this wavelength is directly proportional to the rate of pNA release, which in turn reflects the rate of the enzymatic reaction. pentapharm.com This makes substrates like this compound invaluable tools for studying enzyme kinetics, determining enzyme concentrations, and screening for enzyme inhibitors. sigmaaldrich.com

The use of p-nitroanilide as a chromogenic leaving group is a well-established technique in biochemistry for assaying a wide variety of proteases, including trypsin, chymotrypsin, elastase, and various coagulation factors. ontosight.aipentapharm.combiocompare.com

Impact of Amino Acid Residues Adjacent to the Cleavage Site on Hydrolysis Rates

The rate at which an enzyme hydrolyzes a peptide bond is profoundly influenced by the nature of the amino acid residues adjacent to the cleavage site. This principle is a cornerstone of enzyme specificity and is described by the Schechter and Berger nomenclature, which designates the amino acid residues on the N-terminal side of the scissile bond as P1, P2, P3, etc., and those on the C-terminal side as P1', P2', etc. researchgate.net The corresponding binding sites on the enzyme are termed S1, S2, S3, and S1', S2', respectively. researchgate.net

For a substrate like this compound, the D-glutamic acid residue occupies the P1 position. The hydrolysis rate is therefore critically dependent on the interaction of this residue with the S1 subsite of the target enzyme. However, the influence extends beyond the P1 residue. Studies with various proteases and synthetic peptide substrates have consistently shown that the identity of the amino acids in the P2, P3, and even P4 positions can significantly modulate the rate of hydrolysis. nih.govtandfonline.comnih.gov

Furthermore, the deamidation rate of asparagine residues in peptides, a non-enzymatic hydrolysis reaction, has also been shown to be influenced by the N-terminal adjacent residues, highlighting the general chemical principle that neighboring groups can affect reaction rates. researchgate.net In enzymatic reactions, this effect is amplified by the specific interactions within the enzyme's active site. Cooperative interactions between substrate subsites can also play a significant role, meaning the preferred amino acid at one position may depend on the residue at another position. sinica.edu.tw

Therefore, while this compound itself only contains a single amino acid, its potential as a substrate or inhibitor for a given enzyme is a starting point. To design more potent or specific substrates, researchers often synthesize a library of related peptides with variations in the residues adjacent to the cleavage site to probe the preferences of the enzyme's subsites. nih.gov

Subsite Interactions within Enzyme Active Sites with this compound

The interaction between this compound and an enzyme's active site is governed by a series of specific contacts within the enzyme's subsites. According to the Schechter and Berger model, the D-glutamic acid residue of the substrate occupies the S1 subsite of the enzyme. researchgate.net The specificity of this interaction is a primary determinant of whether the enzyme can bind and cleave the substrate.

The S1 subsite is often a pocket or cleft on the enzyme surface that is shaped to accommodate a particular type of amino acid side chain. For an enzyme to effectively hydrolyze this compound, its S1 subsite would need to favorably interact with the D-glutamic acid side chain. This involves considerations of size, shape, charge, and hydrophobicity. For instance, glutamic proteases, which are characterized by a glutamic acid residue in their own active site, often exhibit optimal activity at low pH and are known to be involved in various biological processes. mdpi.com The binding of a D-glutamic acid substrate to such an enzyme would depend on the precise geometry and charge distribution within the S1 pocket.

Beyond the S1 subsite, the p-nitroanilide group would interact with the S' subsites (S1', S2', etc.). The nature of these interactions can also influence substrate binding and catalysis. While the primary role of the pNA group is as a chromogenic leaving group, its size and chemical properties mean it is not a passive component in the enzyme-substrate interaction.

The concept of subsite interactions is crucial for understanding enzyme specificity and for the rational design of specific substrates and inhibitors. For this compound, the key interactions are the fit of the D-glutamic acid in the S1 subsite and the accommodation of the p-nitroanilide moiety in the S' subsites. The stereochemistry of the D-amino acid adds a layer of complexity, as the active sites of most proteases are evolved to recognize L-amino acids. nih.gov

Molecular Modeling and Docking Studies of this compound with Target Enzymes

Molecular modeling and docking are powerful computational tools used to predict and analyze the interactions between a ligand, such as this compound, and a protein target at the atomic level. researchgate.netnih.gov These methods are instrumental in understanding the structural basis of enzyme specificity and catalysis.

In a typical molecular docking study involving this compound, a three-dimensional structure of the target enzyme is required, which is often obtained from X-ray crystallography or NMR spectroscopy, or can be generated through homology modeling if the structure of a related enzyme is known. oup.com The 3D structure of this compound is also generated and optimized.

The docking software then systematically explores the possible binding orientations and conformations of this compound within the enzyme's active site. nih.gov It calculates a scoring function for each potential pose to estimate the binding affinity. A lower score generally indicates a more favorable binding interaction. These studies can reveal:

Binding Mode: The precise orientation of the D-glutamic acid side chain within the S1 subsite and the p-nitroanilide group in the S' subsites. nih.gov

Key Interactions: Identification of specific hydrogen bonds, electrostatic interactions, and van der Waals contacts between the substrate and the amino acid residues of the enzyme's active site. nih.gov

Rationale for Specificity: By comparing the docking of D-Glu(pNA)-OH with its L-enantiomer or with other substrates, researchers can gain insights into the structural features of the enzyme that determine its stereospecificity and substrate preference. nih.govrsc.org

Predicting Substrate Efficacy: Docking scores can be used to rank potential substrates or inhibitors before they are synthesized and tested experimentally, thus prioritizing research efforts. nih.gov

For instance, computational studies on D-aminopeptidase have used quantum mechanics/molecular mechanics (QM/MM) simulations to elucidate the energy barriers for reactions with D- and L-substrates, providing a detailed understanding of its stereospecificity. nih.gov Similarly, docking studies have been successfully used to identify new inhibitors for enzymes like aspartate semialdehyde dehydrogenase by screening compound libraries and prioritizing analogs for synthesis. nih.gov

While no specific docking studies for this compound were found in the provided search results, the principles and methodologies are well-established. Such a study would be invaluable for visualizing the interactions with potential target enzymes, such as D-glutamate-specific enzymes or proteases with unusual specificity, and for guiding the design of novel substrates or inhibitors based on its structure.

Mechanistic Insights into Enzyme Catalysis Derived from H D Glu Pna Oh Interactions

Protonic Participation and Hydrogen Bonding Networks at the Enzyme-Substrate Interface

The catalytic cleavage of the amide bond in H-D-Glu(pNA)-OH by proteases is a sophisticated process fundamentally reliant on general acid-base catalysis, orchestrated by a precise network of hydrogen bonds at the enzyme-substrate interface. csbsju.educuni.cz In many proteases, such as the well-studied serine proteases, this process is mediated by a catalytic triad (B1167595) of amino acid residues, typically consisting of Aspartate (Asp), Histidine (His), and Serine (Ser). nih.govrsc.org

The catalytic cycle initiates with the histidine residue, acting as a general base, abstracting a proton from the hydroxyl group of the serine residue. This enhances the nucleophilicity of the serine's oxygen atom, priming it for an attack on the electrophilic carbonyl carbon of the glutamic acid residue in the this compound substrate. cuni.czrsc.org This nucleophilic attack results in the formation of a transient, high-energy tetrahedral intermediate. nih.gov

The stability of this intermediate is critical for catalysis and is achieved through a specialized feature of the active site known as the "oxyanion hole." Here, backbone amide hydrogens or specific amino acid side chains form a network of hydrogen bonds with the negatively charged oxygen atom (the oxyanion) of the tetrahedral intermediate. pnas.orgnih.gov This stabilization lowers the activation energy of the reaction. For example, in the cysteine protease papain, the amide hydrogen of a Gln-19 residue contributes to this stabilization. Theoretical studies have shown that mutating this Gln to a Glu residue can lead to a significant rate enhancement due to stronger hydrogen bonding in the transition state. pnas.org

Following the formation of the tetrahedral intermediate, the catalytic histidine, now acting as a general acid (in its protonated form), donates a proton to the nitrogen atom of the p-nitroaniline leaving group. This facilitates the cleavage of the C-N bond, leading to the collapse of the intermediate and the formation of an acyl-enzyme intermediate, where the glutamyl portion of the substrate is covalently bonded to the enzyme's serine residue. csbsju.edunih.gov The subsequent hydrolysis of this acyl-enzyme intermediate by a water molecule, also activated by the catalytic histidine, regenerates the free enzyme and releases the glutamic acid product, completing the catalytic cycle. The entire sequence is a testament to the crucial role of proton transfers and dynamic hydrogen-bonding networks in enzymatic catalysis. acs.org

Formation and Stability of Enzyme-Substrate Complexes with this compound

The journey towards catalysis begins with the specific, non-covalent binding of the this compound substrate to the enzyme's active site, forming an enzyme-substrate (ES) complex. pearson.comlibretexts.org This initial binding is a highly specific recognition event, governed by the three-dimensional architecture of the active site, which contains a "specificity pocket" designed to accommodate the side chain of the substrate's target amino acid—in this case, the γ-carboxyl group of the D-glutamic acid residue. libretexts.orgbris.ac.uk

The binding is driven by multiple weak interactions, including hydrogen bonds, electrostatic interactions, and van der Waals forces between the substrate and the amino acid residues lining the active site. bris.ac.uk According to the induced-fit model, the initial binding of the substrate can induce a conformational change in the enzyme, optimizing the alignment of the catalytic residues and the scissile bond of the substrate for the subsequent chemical reaction. bris.ac.uk

While specific kinetic data for this compound is not broadly published, data from structurally similar substrates, such as Z-Phe-Leu-Glu-pNA which is used to assay glutamyl endopeptidases, provides valuable comparative insights.

| Substrate | Enzyme | Kₘ (mM) | kcat (s⁻¹) | kcat/Kₘ (mM⁻¹s⁻¹) |

|---|---|---|---|---|

| Z-Phe-Leu-Glu-pNA | VSPase | 1.48 | 44.4 | 30.0 |

This data illustrates how the enzyme's active site recognizes and binds a specific peptide sequence, positioning the glutamyl-pNA bond for efficient cleavage. The stability of the ES complex, reflected in the Kₘ value, is a critical factor that allows the enzyme to achieve a high catalytic turnover.

Role of Specific Enzyme Residues in the Catalytic Hydrolysis of this compound

The hydrolysis of this compound is not solely the work of the catalytic triad but involves a constellation of active site residues, each playing a distinct and crucial role in substrate recognition, binding, and turnover. bris.ac.ukplos.org Mutagenesis studies on various proteases have been instrumental in dissecting these individual contributions.

The Catalytic Machinery: As discussed, the core catalytic apparatus in many proteases is the Ser-His-Asp triad. nih.gov However, nature exhibits variations. Cysteine proteases, for instance, utilize a Cys-His-Asn triad where the cysteine residue acts as the nucleophile. pnas.org Some enzymes may even lack a complete triad, functioning with a catalytic dyad of two residues or utilizing a metal ion as a cofactor to activate a water molecule. csbsju.edunih.govglycoforum.gr.jp For a substrate like this compound, the enzyme is likely a glutamyl endopeptidase, which is typically a serine protease.

Substrate Recognition and Binding: Beyond the catalytic residues, other amino acids within the active site are responsible for substrate specificity. In dipeptidyl peptidase 4 (DP4), for example, two glutamic acid residues (E205 and E206) are essential for coordinating the protonated N-terminus of peptide substrates through electrostatic interactions. plos.org The removal of the negative charge from either of these residues by mutation to alanine (B10760859) results in a near-complete loss of activity against dipeptide substrates. plos.org

Furthermore, residues like Arginine (Arg) and Asparagine (Asn) often play key roles in stabilizing the substrate within the active site. In DP4, R125 and N710 form hydrogen bonds with the carbonyl groups of the substrate's peptide backbone, effectively anchoring it in the correct orientation for catalysis. plos.org These interactions ensure the precise positioning of the scissile bond relative to the catalytic triad. diapharma.com

The following table summarizes the functions of key residue types commonly found in the active sites of proteases that would interact with a substrate like this compound.

| Residue Type | Typical Role | Example Interaction with this compound | Reference |

|---|---|---|---|

| Serine / Cysteine | Catalytic Nucleophile | Attacks the carbonyl carbon of the Glu residue. | nih.govglycoforum.gr.jp |

| Histidine | General Acid/Base Catalyst | Activates the nucleophile and protonates the pNA leaving group. | nih.govrsc.org |

| Aspartate / Glutamate (B1630785) | Anchoring the Catalytic Histidine / Substrate Binding | Orients the His residue; may bind the N-terminus of the substrate. | nih.govplos.org |

| Asparagine / Glutamine | Oxyanion Hole Formation | Stabilizes the tetrahedral intermediate via H-bonds. | pnas.org |

| Arginine / Lysine (B10760008) | Substrate Binding / Stabilization | Forms electrostatic interactions or H-bonds with the substrate backbone or side chain. | plos.org |

In essence, the catalytic hydrolysis of this compound is a highly coordinated event. It relies on a network of precisely positioned amino acid residues that work in concert to specifically bind the substrate, stabilize the high-energy transition state, and facilitate the chemical bond-breaking and bond-forming steps that define enzyme catalysis.

Emerging Research Directions and Future Prospects for H D Glu Pna Oh

Development of H-D-Glu(pNA)-OH-Based Substrate Libraries for Broad Specificity Profiling

The development of substrate libraries is a powerful strategy for rapidly determining the specificity of proteases. nih.gov this compound can be incorporated into peptide libraries to profile the activity of various enzymes. These libraries, often created using solid-phase synthesis techniques, allow for the systematic variation of amino acids at positions surrounding the scissile bond, providing a detailed picture of an enzyme's substrate preferences. upenn.edu

The use of fluorogenic and chromogenic leaving groups like p-nitroanilide (pNA) is central to these screening methods. nih.gov The enzymatic cleavage of this compound releases p-nitroaniline, which can be detected spectrophotometrically, providing a quantitative measure of enzyme activity. biosynth.com This approach has been successfully employed to profile a wide array of proteases, including serine proteases like thrombin, plasmin, and factor Xa, as well as cysteine proteases. nih.gov The resulting specificity profiles are invaluable for designing selective enzyme inhibitors and substrates. nih.gov

| Library Type | Application | Key Findings |

| Positional Scanning Synthetic Combinatorial Libraries | Protease Specificity Profiling | Identified optimal substrate sequences for various proteases, aiding in inhibitor design. nih.govupenn.edu |

| Proteome-Derived Peptide Libraries | Carboxypeptidase Specificity Profiling | Enabled the characterization of substrate preferences for several human carboxypeptidases. nih.gov |

| PNA-Encoded Substrate Microarrays | High-Throughput Screening | Allowed for the rapid and miniaturized profiling of protease activity. upenn.edu |

Advanced Applications in Systems Biology and Pathway Analysis

Systems biology aims to understand the complex interactions within biological systems from a holistic perspective. nih.gov Chromogenic substrates like this compound can serve as tools in this field to probe the activity of specific enzymes within complex biological networks. By measuring enzyme activity under different conditions, researchers can gain insights into how metabolic and signaling pathways are regulated. nih.gov

For instance, in the study of neurodegenerative diseases like Huntington's disease, understanding changes in glutamate (B1630785) concentration and the activity of related enzymes is crucial. nih.govresearchgate.net this compound could potentially be used to monitor the activity of enzymes involved in glutamate metabolism, contributing to a systems-level understanding of disease pathogenesis. nih.govresearchgate.net Furthermore, integrating data from enzyme activity assays with other "omics" data (genomics, proteomics, metabolomics) can lead to more comprehensive models of cellular processes and disease states. nih.govpreprints.org

Integration with Novel Detection Technologies Beyond Spectrophotometry

While spectrophotometry is the standard method for detecting the cleavage of pNA-based substrates, research is moving towards integrating these substrates with more advanced detection technologies. Electrochemical biosensors, for example, offer high sensitivity and the potential for miniaturization. creative-peptides.commdpi.com The cleavage of this compound could be coupled to an electrochemical readout, enabling real-time, label-free detection of enzyme activity. creative-peptides.commdpi.com

Other promising technologies include fluorescence-based assays and mass spectrometry. While pNA itself is not fluorescent, the substrate can be modified with fluorogenic tags. Mass spectrometry can be used to directly detect the cleavage products, offering a highly specific and quantitative method for measuring enzyme activity, especially in complex biological samples. nih.gov

Use of this compound in the Study of Enzyme Evolution and Function

Understanding how enzymes evolve new functions is a fundamental question in biology. nih.govplos.orgplos.org this compound can be a valuable tool in these studies by providing a standardized assay to compare the activity of ancestral and evolved enzymes. By introducing mutations into an enzyme and measuring the resulting changes in its ability to cleave this compound, researchers can map the evolutionary landscape of enzyme function. nih.govplos.org

Contribution to Fundamental Understanding of Enzyme Catalysis and Inhibition

Chromogenic substrates like this compound have been instrumental in elucidating the fundamental mechanisms of enzyme catalysis and inhibition. mdpi.comnumberanalytics.com By studying the kinetics of this compound cleavage, researchers can determine key enzymatic parameters such as the Michaelis constant (Km) and the maximum reaction velocity (Vmax). numberanalytics.com

These kinetic studies, often combined with structural biology techniques like X-ray crystallography and NMR spectroscopy, provide detailed insights into how enzymes bind their substrates and facilitate chemical reactions. mdpi.comacs.org For example, studies using similar pNA substrates have helped to characterize the role of specific amino acid residues in the active site and the formation of transition state intermediates. mdpi.comwou.edu Furthermore, this compound can be used in competitive assays to screen for and characterize enzyme inhibitors, which is a critical step in drug discovery. acs.org

Potential for Biosensor Development Utilizing this compound Cleavage

The specific cleavage of this compound by certain enzymes makes it an excellent candidate for the development of biosensors. nih.govnih.gov These biosensors could be designed to detect the presence of specific enzymes or to monitor processes where these enzymes are active. For instance, a biosensor based on this compound could be developed to detect glutamate-related enzymatic activity, which is relevant in food safety and clinical diagnostics. nih.gov

Q & A

Q. How can researchers ensure reproducibility when publishing findings involving this compound?

- Methodological Answer : Deposit raw data (e.g., spectral files, binding curves) in public repositories (Zenodo, Figshare). Provide step-by-step synthesis and assay protocols in supplementary materials. Disclose conflicts of interest and funding sources per AGU scientific integrity guidelines .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.